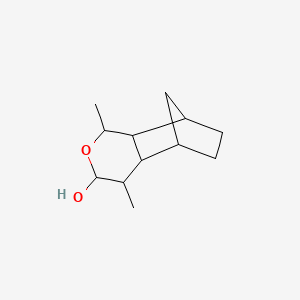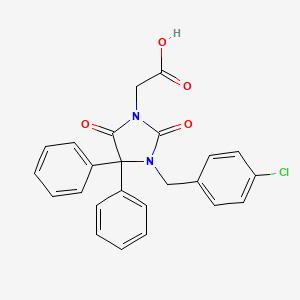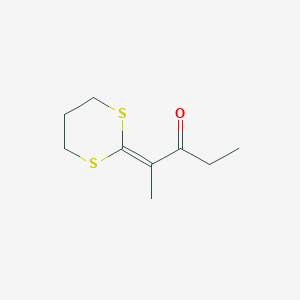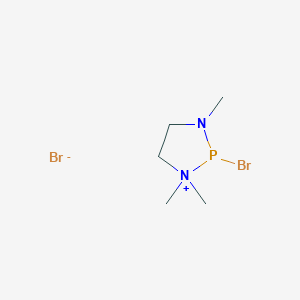
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide: is a chemical compound with the molecular formula C6H15BrN2P. It consists of a diazaphospholidine ring containing a bromine atom and three methyl groups. The compound’s structure is as follows:
Structure:
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of trimethylphosphine (PMe3) with bromine to form the bromophosphonium salt. Subsequent treatment with a nitrogen-containing base, such as ammonia or an amine, leads to the formation of the diazaphospholidine ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using solvents like ether or tetrahydrofuran. The choice of base and reaction temperature influences the yield and selectivity.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for its unique properties.
Chemical Reactions Analysis
Reactivity:
Oxidation: The bromine atom can undergo oxidation reactions.
Substitution: The methyl groups may be substituted by other functional groups.
Reduction: The compound can be reduced to form derivatives.
Bromination: Bromine (Br) in an organic solvent.
Substitution: Alkyl halides or nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Major Products: The major products depend on the specific reactions performed. Bromination yields 2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide, while substitution or reduction leads to various derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
- Limited research exists on its biological applications. Further studies are needed to explore potential uses.
Materials Science: The compound’s properties may contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains unclear due to limited research. Further investigations are necessary to elucidate its effects on biological systems.
Comparison with Similar Compounds
While there are no direct analogs, its diazaphospholidine core sets it apart from other phosphorus-containing compounds.
Properties
CAS No. |
122833-36-7 |
|---|---|
Molecular Formula |
C5H13Br2N2P |
Molecular Weight |
291.95 g/mol |
IUPAC Name |
2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium;bromide |
InChI |
InChI=1S/C5H13BrN2P.BrH/c1-7-4-5-8(2,3)9(7)6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HMBDSKMMEFVYJD-UHFFFAOYSA-M |
Canonical SMILES |
CN1CC[N+](P1Br)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
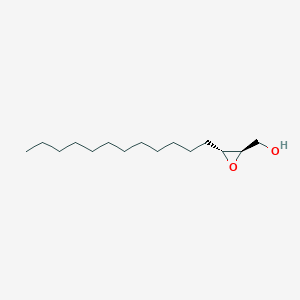
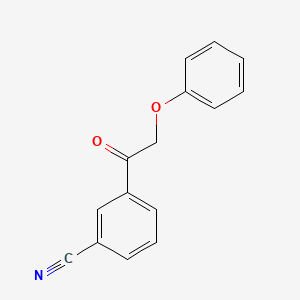
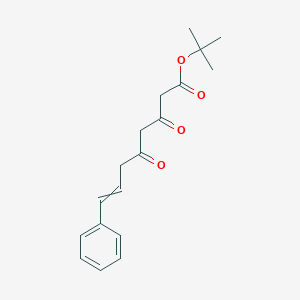
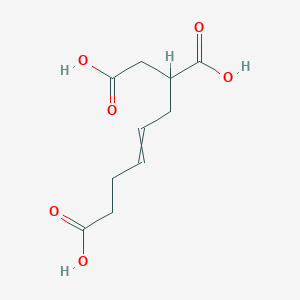
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

